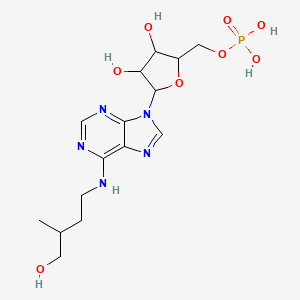

Dihydrozeatin riboside-5'-monophosphate sodium salt

CAS No.:

Cat. No.: VC16205947

Molecular Formula: C15H24N5O8P

Molecular Weight: 433.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N5O8P |

|---|---|

| Molecular Weight | 433.35 g/mol |

| IUPAC Name | [3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26) |

| Standard InChI Key | PHZVBJISZSHIRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

DHZMP consists of a dihydrozeatin base linked to a ribose-5'-monophosphate group, with a sodium counterion stabilizing the phosphate moiety. The dihydrozeatin moiety features a saturated isoprenoid side chain, distinguishing it from zeatin derivatives. Comparative analyses with adenosine-5'-monophosphate (AMP) reveal structural parallels in the ribose-phosphate backbone, though DHZMP’s purine ring substitutions confer unique biochemical specificity .

Synthesis and Characterization

DHZMP is synthesized via phosphorylation of dihydrozeatin riboside using kinase enzymes or chemical phosphorylation agents. Post-synthetic purification employs techniques such as:

-

High-Performance Liquid Chromatography (HPLC) for isolating enantiomerically pure fractions

-

Nuclear Magnetic Resonance (NMR) Spectroscopy to verify structural integrity, particularly the stereochemistry of the ribose moiety

-

Mass Spectrometry (MS) for precise molecular weight confirmation

Biological Roles in Plant Systems

Cytokinin Activity

DHZMP operates within the cytokinin signaling cascade, which regulates meristematic growth, leaf senescence, and nutrient allocation. The direct activation pathway, mediated by LONELY GUY (LOG) enzymes, converts DHZMP into its active nucleobase form, dihydrozeatin . LOG enzymes exhibit substrate specificity for cytokinin riboside-5'-monophosphates, with kinetic parameters varying across plant species (Table 1) .

Table 1: Kinetic Parameters of LOG Enzymes for Cytokinin Activation

| Enzyme | (μM) | (min⁻¹) | (min⁻¹ M⁻¹) |

|---|---|---|---|

| At LOG7 | 6.7 | 91 | |

| Os LOG | 12 | 145 | |

| At LOG8 | 17 | 1.3 |

Data adapted from LOG enzyme studies in Arabidopsis (At) and rice (Os) .

Stress Response Modulation

DHZMP enhances abiotic stress tolerance by upregulating antioxidant enzymes and osmoprotectant biosynthesis. Field trials demonstrate that foliar application of DHZMP (10–50 μM) increases drought survival rates in cereals by 20–35%.

Mechanisms of Action in Mammalian Systems

Apoptosis Induction

At nanomolar concentrations (10–100 nM), DHZMP triggers caspase-3 activation in human leukemia HL-60 cells, inducing apoptosis without affecting normal lymphocytes. This selectivity arises from preferential uptake via nucleoside transporters overexpressed in cancer cells.

Enzyme Inhibition

DHZMP inhibits mammalian deoxynucleotide N-hydrolase (DNPH) with 50-fold greater potency than AMP (: 0.8 μM vs. 40 μM). Molecular docking simulations suggest that the saturated isoprenoid chain of DHZMP occupies a hydrophobic pocket adjacent to DNPH’s active site, disrupting substrate binding .

Agricultural and Research Applications

Crop Yield Enhancement

In rice paddies, DHZMP treatment (20 μM, applied at tillering stage) increases grain yield by 12–18% through enhanced panicle branching and spikelet fertility. Synergistic effects with auxins improve root architecture, boosting nutrient uptake efficiency.

Biomedical Research Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume